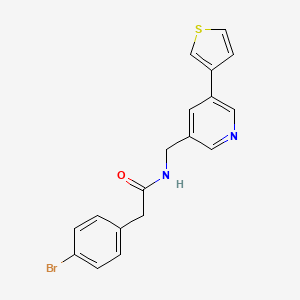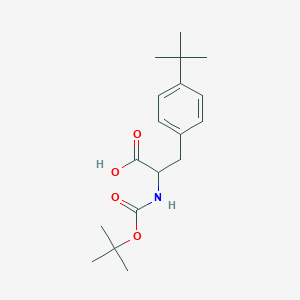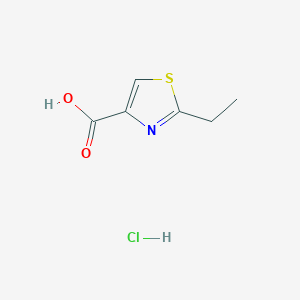
2-(3-Benzylureido)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Benzylureido)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C13H12N2O3S . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “2-(3-Benzylureido)thiophene-3-carboxylic acid” can be represented by the Inchi Code: 1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18) .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical form of “2-(3-Benzylureido)thiophene-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 276.32 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Benzylureido)thiophene-3-carboxylic acid, focusing on six unique fields:
Pharmaceutical Development
2-(3-Benzylureido)thiophene-3-carboxylic acid is being explored for its potential in pharmaceutical development, particularly as a scaffold for designing new drugs. Its unique structure allows for the creation of derivatives that can target specific biological pathways, making it a valuable compound in the development of novel therapeutics for various diseases .
Antimicrobial Agents
Research has shown that derivatives of thiophene-3-carboxylic acid exhibit significant antimicrobial properties. This compound is being studied for its ability to inhibit the growth of bacteria and fungi, which could lead to the development of new antimicrobial agents to combat resistant strains .
Organic Electronics
In the field of organic electronics, 2-(3-Benzylureido)thiophene-3-carboxylic acid is used as a building block for organic semiconductors. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its properties contribute to the efficiency and stability of these electronic devices.
Catalysis
This compound is also being investigated for its role in catalysis. Its structure allows it to act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. This application is particularly important in the synthesis of fine chemicals and pharmaceuticals .
Material Science
In material science, 2-(3-Benzylureido)thiophene-3-carboxylic acid is used to develop new materials with unique properties. For example, it can be incorporated into polymers to create materials with enhanced mechanical strength, thermal stability, and electrical conductivity. These materials have potential applications in various industries, including aerospace and automotive .
Biological Probes
The compound is also utilized as a biological probe in research. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Safety and Hazards
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
Propriétés
IUPAC Name |
2-(benzylcarbamoylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTFAQCASSGVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzylureido)thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)
![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)




![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2698754.png)
![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2698757.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)
